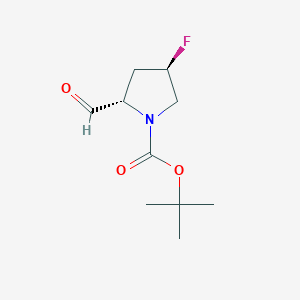![molecular formula C24H24Cl2N2O4S B2750298 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 338967-32-1](/img/structure/B2750298.png)
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a compound with a complex structure that combines various functional groups. This compound belongs to a class of chemicals used in multiple scientific fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves several steps:
Preparation of Benzyloxy Group: : The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with an appropriate halogenated precursor in the presence of a base.
Formation of Dichloro Compound: : The 2,4-dichloro substitution is typically achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: : Introducing the sulfonyl group involves reacting the dichloro compound with a sulfonyl chloride in the presence of a base.
Final Coupling: : The prepared intermediates are then coupled with N,N-dimethylacetamide under conditions that facilitate nucleophilic acyl substitution.
Industrial Production Methods
Industrial production may involve high-throughput methods like continuous flow synthesis where intermediates are produced and transformed in a streamlined manner. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can occur at the benzyloxy group leading to the formation of benzoic acid derivatives.
Reduction: : Potentially reduces the sulfonyl group to a thiol group.
Substitution: : The dichloro groups are reactive sites for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Benzoic acid derivatives.
Reduction: : Thiol-substituted products.
Substitution: : Various substituted amines and ethers depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide finds applications in several fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Potential use as a probe for studying protein interactions due to its unique functional groups.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The compound's effects are exerted through interactions with specific molecular targets, often involving binding to proteins or enzymes and modifying their activity. Pathways involved might include enzyme inhibition or activation, depending on the structural features of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzyloxy)-4,5-dichloroaniline
N,N-dimethylacetamide derivatives
Sulfonylated anilines
Uniqueness
The combination of the benzyloxy, dichloro, and sulfonyl groups in 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide imparts unique reactivity and interaction profiles not seen in simpler analogs.
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O4S/c1-17-9-11-19(12-10-17)33(30,31)28(15-24(29)27(2)3)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWXIFJUQOLFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
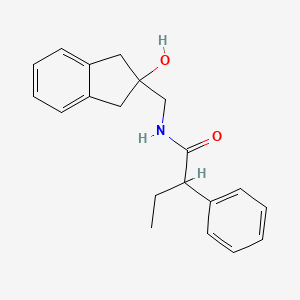
![(2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2750217.png)
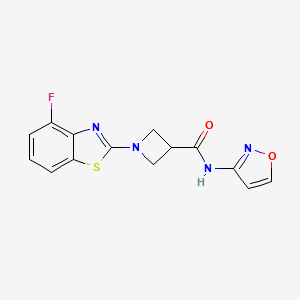

![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2750221.png)
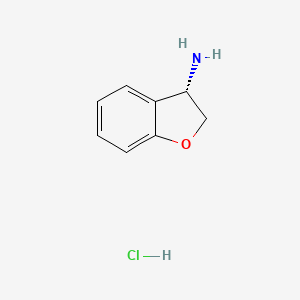
![1-(3-{[5-(2-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2750224.png)
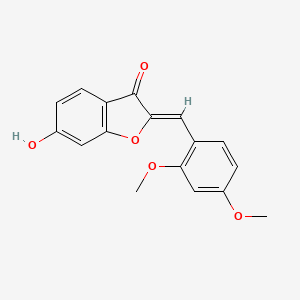
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2750226.png)
![N-(2-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750229.png)
![4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2750233.png)
![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)
![5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2750236.png)
